molecular formula C23H25NO B1385254 3-(Phenethyloxy)-N-(3-phenylpropyl)aniline CAS No. 1040681-87-5

3-(Phenethyloxy)-N-(3-phenylpropyl)aniline

Cat. No.: B1385254
CAS No.: 1040681-87-5
M. Wt: 331.4 g/mol
InChI Key: CDIIOXNRZMVAOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Phenethyloxy)-N-(3-phenylpropyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a phenethyloxy group and a phenylpropyl group attached to the nitrogen atom of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenethyloxy)-N-(3-phenylpropyl)aniline typically involves the reaction of aniline with phenethyloxy and phenylpropyl reagents under specific conditions. One common method is the nucleophilic substitution reaction where aniline reacts with phenethyloxy chloride and 3-phenylpropyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-(Phenethyloxy)-N-(3-phenylpropyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where functional groups on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Phenethyloxy)-N-(3-phenylpropyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Phenethyloxy)-N-(3-phenylpropyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropylamine: Similar in structure but lacks the phenethyloxy group.

    N-Phenylpropylaniline: Similar but without the phenethyloxy substitution.

    Phenethylaniline: Contains the phenethyloxy group but lacks the phenylpropyl group.

Uniqueness

3-(Phenethyloxy)-N-(3-phenylpropyl)aniline is unique due to the presence of both phenethyloxy and phenylpropyl groups attached to the aniline ring. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-phenylethoxy)-N-(3-phenylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO/c1-3-9-20(10-4-1)13-8-17-24-22-14-7-15-23(19-22)25-18-16-21-11-5-2-6-12-21/h1-7,9-12,14-15,19,24H,8,13,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIIOXNRZMVAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=CC(=CC=C2)OCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Phenethyloxy)-N-(3-phenylpropyl)aniline
Reactant of Route 2
Reactant of Route 2
3-(Phenethyloxy)-N-(3-phenylpropyl)aniline
Reactant of Route 3
Reactant of Route 3
3-(Phenethyloxy)-N-(3-phenylpropyl)aniline
Reactant of Route 4
Reactant of Route 4
3-(Phenethyloxy)-N-(3-phenylpropyl)aniline
Reactant of Route 5
Reactant of Route 5
3-(Phenethyloxy)-N-(3-phenylpropyl)aniline
Reactant of Route 6
Reactant of Route 6
3-(Phenethyloxy)-N-(3-phenylpropyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.